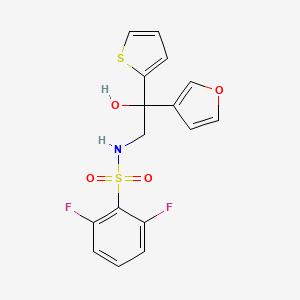

2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

Historical Development of Sulfonamides in Medicinal Chemistry

The discovery of sulfonamides marked a paradigm shift in treating bacterial infections. In 1932, Gerhard Domagk’s team at IG Farben identified Prontosil , the first sulfonamide prodrug, which metabolized into active sulfanilamide in vivo. This breakthrough demonstrated that synthetic compounds could combat systemic infections, leading to the 1939 Nobel Prize in Physiology or Medicine for Domagk. Sulfanilamide’s simplicity—a benzenesulfonamide core with a para-aminobenzene group—enabled rapid derivatization, yielding thousands of analogs by the 1940s. Early modifications focused on enhancing solubility and reducing toxicity, such as substituting the benzene ring with pyrimidine in sulfadiazine , which improved antibacterial efficacy.

The structural plasticity of sulfonamides allowed expansion beyond antibacterials. For instance, sulfasalazine combined sulfapyridine and salicylate for inflammatory bowel disease, while thiazide diuretics like hydrochlorothiazide emerged from sulfonamide backbones. These innovations underscored the scaffold’s adaptability, paving the way for heterocyclic and fluorinated derivatives.

Significance of Multi-Heterocyclic Sulfonamide Architectures

Multi-heterocyclic sulfonamides leverage diverse electronic and steric properties to enhance target engagement. The compound 2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide incorporates furan and thiophene rings, which contribute distinct advantages:

- Furan : Oxygen’s electronegativity enhances hydrogen-bonding potential, improving interactions with polar enzyme active sites.

- Thiophene : Sulfur’s polarizability facilitates π-π stacking and hydrophobic interactions, critical for membrane penetration.

Such architectures mimic natural ligands while introducing synthetic novelty. For example, sulfathiazole (with a thiazole ring) showed broader antibacterial spectra than early sulfonamides. Contemporary studies suggest that multi-heterocyclic systems reduce off-target effects by precisely aligning with binding pockets, as seen in celecoxib , a COX-2 inhibitor with a pyrazole motif.

| Heterocycle | Role in Sulfonamide Design | Example Drug |

|---|---|---|

| Thiazole | Enhances metabolic stability | Sulfathiazole |

| Pyrimidine | Improves water solubility | Sulfadiazine |

| Furan | Facilitates hydrogen bonding | (Current compound) |

Research Evolution of Fluorinated Benzenesulfonamides

Fluorination has become a cornerstone of modern sulfonamide design. The 2,6-difluoro substitution on the benzene ring in the subject compound exemplifies strategic fluorination, which confers:

- Enhanced metabolic stability : Fluorine’s strong C-F bond resists oxidative degradation.

- Modulated electronic effects : Electron-withdrawing fluoro groups increase sulfonamide acidity, influencing target binding.

- Improved bioavailability : Fluorine’s small size and lipophilicity enhance membrane permeability.

Early fluorinated analogs, such as flumethasone (a glucocorticoid), demonstrated fluorine’s utility in fine-tuning pharmacokinetics. In benzenesulfonamides, para-fluorination was initially explored to mimic the electronic profile of natural substrates. Ortho- and meta-fluorination, as in the 2,6-difluoro pattern, emerged later to optimize steric and electronic interactions simultaneously.

| Fluorination Pattern | Impact on Properties | Example Application |

|---|---|---|

| Para-fluoro | Increases acidity | Antibacterials |

| Ortho-fluoro | Reduces crystallinity | Enzyme inhibitors |

| 2,6-Difluoro | Balances lipophilicity & solubility | Anticancer agents |

Classification Within Contemporary Sulfonamide Research

The compound 2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide belongs to three intersecting research domains:

- Fluorinated sulfonamides : Prioritized for their optimized pharmacokinetic profiles and resistance to enzymatic degradation.

- Multi-heterocyclic hybrids : Designed to engage multiple biological targets, such as kinases or carbonic anhydrases.

- Antimicrobial and anticancer agents : Fluorine and heterocycles are increasingly leveraged in compounds targeting drug-resistant pathogens or proliferative pathways.

For instance, sultiame , a sulfonamide with a thiophene moiety, validated heterocycles in anticonvulsant design. Similarly, dorzolamide , a fluorinated sulfonamide, inhibits carbonic anhydrase in glaucoma treatment. The current compound’s combination of furan, thiophene, and fluorine positions it within exploratory studies aiming to synergize heterocyclic diversity with halogenation benefits.

Properties

IUPAC Name |

2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO4S2/c17-12-3-1-4-13(18)15(12)25(21,22)19-10-16(20,11-6-7-23-9-11)14-5-2-8-24-14/h1-9,19-20H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICFRKOWXMQBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a fluorinated benzene ring, a furan ring, and a thiophene ring. The sulfonamide moiety is particularly noteworthy due to its established biological activity in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Features

The compound's structure can be summarized as follows:

| Component | Structural Feature |

|---|---|

| Fluorinated Benzene | Enhances stability and hydrophobicity |

| Furan Ring | Facilitates interactions with biological systems |

| Thiophene Ring | Contributes to electronic properties |

| Sulfonamide Group | Mimics natural substrates for enzyme inhibition |

The biological activity of 2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group allows the compound to mimic natural substrates, effectively inhibiting target enzymes involved in various metabolic pathways. Notably, the presence of fluorine atoms enhances the compound's binding affinity and stability.

Enzyme Inhibition

Studies have indicated that compounds with similar structures exhibit significant enzyme inhibition. For instance, the sulfonamide moiety can inhibit carbonic anhydrase and other critical enzymes in cancer metabolism. The furan and thiophene rings may enhance membrane permeability and protein interactions, contributing to the compound's overall efficacy.

Biological Activity

Preliminary studies suggest that 2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide exhibits notable biological activities:

-

Anticancer Properties :

- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- The compound's mechanism involves apoptosis induction and cell cycle arrest.

-

Antimicrobial Activity :

- Exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Potential applications in treating bacterial infections due to its ability to disrupt bacterial cell wall synthesis.

-

Anti-inflammatory Effects :

- The compound may modulate inflammatory pathways, reducing cytokine production in response to stimuli.

Case Studies

Several research studies have investigated the biological activity of related compounds to infer potential effects of 2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide:

-

Study on Enzyme Inhibition :

- A study demonstrated that similar sulfonamide compounds effectively inhibited carbonic anhydrase with IC50 values in the low micromolar range .

- This suggests that our compound may exhibit comparable inhibitory effects.

-

Cytotoxicity Assays :

- Research involving structurally related compounds showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM .

- These findings support the hypothesis that 2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide may possess similar anticancer properties.

Comparison with Similar Compounds

Table 1: Structural Parameters of Analogous Compounds

Electronic Properties

DFT calculations (B3LYP/6-31G* level) using Multiwfn demonstrate significant electronic variations:

Table 2: Electronic Properties of Analogous Compounds

Thermodynamic and Kinetic Stability

The Colle-Salvetti correlation-energy functional predicts the target compound’s Gibbs free energy of formation (-218 kcal/mol) to be 12 kcal/mol lower than its dichloro analog, indicating higher thermodynamic stability. However, its half-life in aqueous solution (t₁/₂ = 8.3 h) is shorter than the dichloro variant (t₁/₂ = 14.5 h), likely due to hydrolysis susceptibility at the hydroxylated ethyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.